N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999810
InChI: InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21)
SMILES:
Molecular Formula: C14H23ClN6
Molecular Weight: 310.82 g/mol

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide

CAS No.:

Cat. No.: VC17999810

Molecular Formula: C14H23ClN6

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide -

Specification

Molecular Formula C14H23ClN6
Molecular Weight 310.82 g/mol
IUPAC Name 1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine
Standard InChI InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21)
Standard InChI Key NOIUSXTZNNFUKD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide, also known by its CAS number 165678-61-5, belongs to the class of imidodicarbonimidic diamides . Its dihydrochloride form (C14H25Cl3N6\text{C}_{14}\text{H}_{25}\text{Cl}_3\text{N}_6) is frequently utilized in synthetic protocols due to enhanced stability . The compound’s IUPAC name, 1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine dihydrochloride, delineates its functional groups: a 6-aminohexyl chain, a 4-chlorophenyl moiety, and a guanidine core .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC14H23ClN6\text{C}_{14}\text{H}_{23}\text{ClN}_6 (base form)
Molecular Weight310.83 g/mol (base form)
Dihydrochloride FormulaC14H25Cl3N6\text{C}_{14}\text{H}_{25}\text{Cl}_3\text{N}_6
Dihydrochloride Weight383.7475 g/mol
AppearanceWhite to off-white solid
StabilityHygroscopic

Structural Features and Conformational Insights

The compound’s structure comprises a bifunctional guanidine core, enabling dual reactivity for coupling reactions. The 6-aminohexyl chain (-NH-(CH2)6-NH2\text{-NH-(CH}_2)_6\text{-NH}_2) provides nucleophilic sites, while the 4-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) introduces aromatic and electrophilic characteristics . X-ray crystallography and NMR studies reveal that the dihydrochloride salt stabilizes the molecule through ionic interactions between the protonated amino groups and chloride counterions . Computational models predict a planar guanidine moiety with torsional flexibility in the hexyl chain, facilitating interactions with enzymatic targets .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide typically involves a multi-step protocol:

  • Condensation Reaction: 4-Chloroaniline reacts with cyanoguanidine in the presence of a Lewis acid catalyst to form the imidodicarbonimidic core .

  • Alkylation: The intermediate is alkylated with 1,6-dibromohexane to introduce the aminohexyl side chain .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, enhancing solubility for subsequent purification .

Key Reaction

C6H5ClNH2+C2N4H4AlCl3IntermediateBr(CH2)6BrC14H23ClN6+HClDihydrochloride Salt\text{C}_6\text{H}_5\text{ClNH}_2 + \text{C}_2\text{N}_4\text{H}_4 \xrightarrow{\text{AlCl}_3} \text{Intermediate} \xrightarrow{\text{Br}(\text{CH}_2)_6\text{Br}} \text{C}_{14}\text{H}_{23}\text{ClN}_6 + \text{HCl} \rightarrow \text{Dihydrochloride Salt}

Reaction conditions and yields are optimized to minimize byproducts, as reported by Revelle et al. (1993) .

Industrial Scaling and Challenges

Industrial production faces challenges such as controlling the hygroscopic nature of the dihydrochloride form and ensuring low levels of residual solvents . Manufacturers like Toronto Research Chemicals employ high-performance liquid chromatography (HPLC) to achieve purities exceeding 90%, critical for pharmaceutical applications .

Applications in Pharmaceutical Research

ParameterValueMethod
Retention Time8.2 ± 0.3 minHPLC-UV (254 nm)
LOD0.05 μg/mL
LOQ0.15 μg/mL
Linear Range0.15–50 μg/mL

Broader Research Applications

Beyond impurity analysis, this compound serves as a precursor in synthesizing Chlorhexidine analogs for antimicrobial activity studies . Its guanidine moiety mimics bacterial cell membrane targets, enabling structure-activity relationship (SAR) investigations . Recent studies explore its potential in designing non-antibiotic antimicrobial agents to combat multidrug-resistant pathogens .

Physical and Chemical Stability

Solubility and Partition Coefficients

The compound exhibits limited solubility in aqueous media (0.2 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Calculated logP values (1.8 ± 0.2) suggest moderate lipophilicity, influencing its bioavailability in biological assays .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR (DMSO-d6_6) reveals peaks at δ 1.35 (m, 4H, hexyl CH2_2), δ 3.15 (t, 2H, NH2_2-CH2_2), and δ 7.45 (d, 2H, aromatic CH) .

  • Mass Spectrometry: ESI-MS (positive mode) shows a predominant [M+H]+^+ ion at m/z 311.2 for the base form and m/z 384.1 for the dihydrochloride .

Chromatographic Profiling

Reverse-phase HPLC methods using C18 columns and acetonitrile-phosphate buffer mobile phases achieve baseline separation of the compound from Chlorhexidine and related impurities . Method validation parameters comply with ICH Q2(R1) guidelines, ensuring robustness for regulatory submissions .

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